molecular formula C6H11BrO B1654935 3-Bromohexan-2-one CAS No. 29584-99-4

3-Bromohexan-2-one

Cat. No.: B1654935
CAS No.: 29584-99-4
M. Wt: 179.05 g/mol
InChI Key: OEQXOJMOWATNQN-UHFFFAOYSA-N
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Description

3-Bromohexan-2-one is an organic compound with the molecular formula C6H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the third carbon of a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromohexan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hexanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation or crystallization, further purifies the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromohexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The carbonyl group (C=O) can be reduced to an alcohol (OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted hexanones.

    Reduction: Formation of 3-bromohexan-2-ol.

    Oxidation: Formation of 3-bromohexanoic acid.

Scientific Research Applications

3-Bromohexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromohexan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is susceptible to nucleophilic attack, leading to various chemical transformations. These reactions are mediated by the electronic properties of the bromine and carbonyl groups, which influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    2-Bromohexan-2-one: Similar structure but with the bromine atom attached to the second carbon.

    1-Bromohexane: A brominated alkane with the bromine atom at the terminal position.

    3-Chlorohexan-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 3-Bromohexan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Bromohexan-2-one, it exhibits different reactivity patterns due to the position of the bromine atom. The presence of the carbonyl group also distinguishes it from simple brominated alkanes like 1-Bromohexane.

Properties

IUPAC Name

3-bromohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQXOJMOWATNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550097
Record name 3-Bromohexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29584-99-4
Record name 3-Bromohexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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